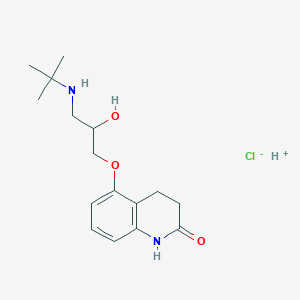
Carteolol hydrochloride
Descripción general
Descripción
Carteolol Hydrochloride is a nonselective beta-adrenoceptor blocking agent used for ophthalmic purposes . It is used to treat open-angle glaucoma and other causes of high pressure inside the eye . It is also used to treat arrhythmia, angina, hypertension, and glaucoma .
Synthesis Analysis
A patent describes the synthesis of Carteolol Hydrochloride. The process involves several steps, including the preparation of 3-amino-2-cyclohexenone, tetrahydro-2, 5 (1H,6H) -quinolinedione, 5-hydroxy-3, 4-dihydro-2 (1H) -quinolone, 5- (2, 3-epoxypropoxy) -3, 4-dihydro-2 (1H) -quinolone, and finally, Carteolol Hydrochloride .Molecular Structure Analysis
Carteolol Hydrochloride has a molecular formula of C16H24N2O3 . Its structural formula is (±)-5- [3- [ (1,1-dimethylethyl) amino]-2-hydroxypropoxy]-3,4-dihydro-2 (1H)-quinolinone monohydrochloride .Chemical Reactions Analysis
Carteolol Hydrochloride is metabolized in the liver via CYP2D6 . About 25% of the ophthalmic dose is absorbed systemically .Physical And Chemical Properties Analysis
Carteolol Hydrochloride is a solid substance . It has a molecular weight of 328.84 .Aplicaciones Científicas De Investigación
UV Protection for Human Corneal Epithelial Cells
Carteolol hydrochloride exhibits protective effects against ultraviolet B (UVB)-induced damage in human corneal epithelial cells. This protection is afforded by its ability to attenuate cell damage when applied before, during, or after UVB irradiation. Carteolol demonstrates the capability to scavenge superoxide anion and singlet oxygen, contributing to its protective action against UVB-induced cellular damage (Kuwahara et al., 2005).
Central Nervous System and Plasma Lipid Profiles
In a study focusing on postmenopausal black women with primary open-angle glaucoma or ocular hypertension, carteolol hydrochloride was compared with timolol maleate. Carteolol showed a more favorable blood lipid profile than timolol, suggesting its potential benefits in maintaining healthier plasma lipid levels. This study highlighted the unique intrinsic sympathomimetic activity (ISA) of carteolol hydrochloride (Bartlett et al., 1999).
Environmentally Responsive Ophthalmic Gel Formulation
An environmentally responsive gel formulation for carteolol hydrochloride was developed to enhance ocular bioavailability and reduce systemic absorption and side effects. This formulation exhibited pseudoplastic behavior with thixotropic characteristics, demonstrating potential as an effective delivery system for carteolol hydrochloride with superior ocular bioavailability (El-Kamel et al., 2006).
Effects on Intraocular Pressure in Normal-Tension Glaucoma
Carteolol hydrochloride was found to effectively reduce daytime intraocular pressure (IOP), maximum IOP, and mean 24-hour IOP in patients with normal-tension glaucoma. This study indicated that while carteolol had no significant impact on nocturnal IOP, it was effective in reducing daytime IOP variations (Nakamoto & Yasuda, 2010).
Interaction with Bovine Serum Albumin
A study on the interaction of carteolol hydrochloride with urea-induced bovine serum albumin revealed significant insights into its binding mechanism and effect on protein conformation changes. This research is vital in understanding the pharmacokinetics and pharmacodynamics of carteolol hydrochloride (Yao et al., 2013).
In Vitro Production of Proinflammatory Cytokines
Carteolol hydrochloride demonstrated an ability to inhibit the production of proinflammatory cytokines in mouse macrophages and peripheral-blood mononuclear cells. This finding suggests potential anti-inflammatory effects of carteolol hydrochloride, particularly relevant in conditions like increased intraocular tension and postoperative inflammation (Kawai et al., 2004).
Safety And Hazards
Carteolol Hydrochloride is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is contraindicated in individuals with bronchial asthma or with a history of bronchial asthma, severe chronic obstructive pulmonary disease, sinus bradycardia, second- and third-degree atrioventricular block, overt cardiac failure, cardiogenic shock, or hypersensitivity to any component of this product .
Propiedades
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBXRCFPOTXTJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51781-06-7 (Parent) | |
| Record name | Carteolol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045478 | |
| Record name | Carteolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carteolol hydrochloride | |
CAS RN |
51781-21-6 | |
| Record name | Carteolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51781-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carteolol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | carteolol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | carteolol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carteolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[3-[(tert-butyl)amino]-2-hydroxypropoxy]-3,4-dihydro-2-quinolone monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARTEOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4797W6I0T4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



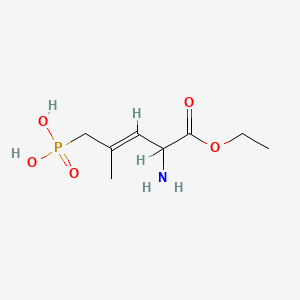
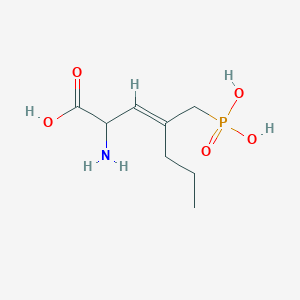
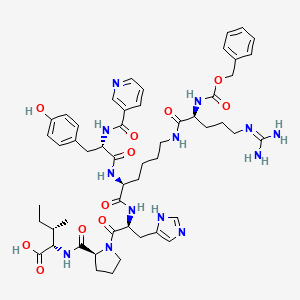

![[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid](/img/structure/B1668507.png)



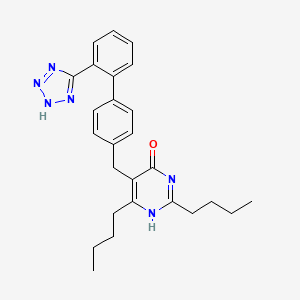

![3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid](/img/structure/B1668517.png)
![cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid](/img/structure/B1668521.png)
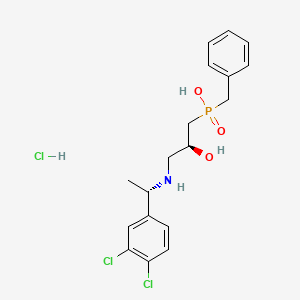
![N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine](/img/structure/B1668524.png)